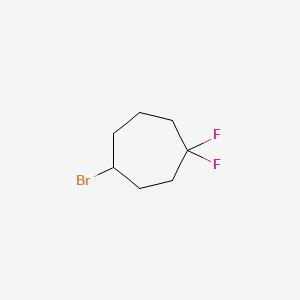

4-Bromo-1,1-difluorocycloheptane

CAS No.:

Cat. No.: VC18066363

Molecular Formula: C7H11BrF2

Molecular Weight: 213.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11BrF2 |

|---|---|

| Molecular Weight | 213.06 g/mol |

| IUPAC Name | 4-bromo-1,1-difluorocycloheptane |

| Standard InChI | InChI=1S/C7H11BrF2/c8-6-2-1-4-7(9,10)5-3-6/h6H,1-5H2 |

| Standard InChI Key | HFKPTBWIVALQKN-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CCC(C1)(F)F)Br |

Introduction

4-Bromo-1,1-difluorocycloheptane is a halogenated organic compound characterized by a seven-membered cycloalkane ring with two fluorine atoms and one bromine atom attached. Its molecular formula is associated with a unique structure that imparts distinct chemical properties, making it a subject of interest in organic chemistry and medicinal research. The compound is classified under the CAS number 2694744-59-5, facilitating its identification in scientific literature and databases.

Synthesis Methods

The synthesis of 4-bromo-1,1-difluorocycloheptane typically involves the bromination of 1,1-difluorocycloheptane. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is generally conducted under reflux conditions to ensure complete bromination.

Synthesis Steps:

-

Starting Material: 1,1-Difluorocycloheptane

-

Reagents: Bromine or N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN)

-

Conditions: Reflux conditions

Chemical Reactions and Mechanisms

4-Bromo-1,1-difluorocycloheptane can undergo various chemical reactions, primarily involving the bromine and fluorine substituents. The bromine atom participates in electrophilic substitution reactions, while the fluorine atoms enhance the compound's reactivity and stability. The specific pathways depend on the application context, such as pharmaceutical or agricultural uses.

Reaction Types:

-

Electrophilic Substitution: Involving the bromine atom

-

Nucleophilic Substitution: Possible due to the presence of fluorine atoms

Applications and Research Findings

4-Bromo-1,1-difluorocycloheptane has potential applications in various scientific fields, including pharmaceuticals and agrochemicals. Its unique structure and reactivity make it a candidate for drug discovery and development, particularly for antifungal and antimicrobial properties.

Potential Applications:

| Field | Application |

|---|---|

| Pharmaceuticals | Drug discovery for antimicrobial and antifungal agents |

| Agrochemicals | Potential use as pesticides or fungicides |

Comparison with Similar Compounds

4-Bromo-1,1-difluorocycloheptane is distinct from other halogenated cycloalkanes due to its seven-membered ring structure. Similar compounds include 4-bromo-1,1-difluorocyclohexane and 4-bromo-1,1-difluorocyclopentane, which have different steric properties and reactivity patterns.

Comparison Table:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-1,1-difluorocycloheptane | C7H8BrF2 | Seven-membered ring |

| 4-Bromo-1,1-difluorocyclohexane | C6H6BrF2 | Six-membered ring |

| 4-Bromo-1,1-difluorocyclopentane | C5H5BrF2 | Five-membered ring |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume